5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11)4(2)8-9-5/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZWJVZUQDJNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
Pyrazole-4-carboxylic acid derivatives vary in substituent type, position, and complexity:
- 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (): Features a phenyl group at the 1-position and an amino group at the 5-position.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (): Contains two phenyl groups at the 1- and 3-positions, increasing steric bulk and reducing solubility in polar solvents.
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (): Substituted with a propyl group (longer chain than ethyl) at the 3-position, altering lipophilicity and metabolic stability.
- 5-Benzoylamino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester (): Includes a methylsulfanyl group (electron-withdrawing) and a benzoylamino moiety, enhancing anti-inflammatory activity compared to alkyl-substituted analogs.
Key Structural Differences :
- The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
Physicochemical Properties
Insights :
Pharmacological Activity
Key Findings :
- Methylsulfanyl and benzoylamino groups () correlate with enhanced anti-inflammatory activity, suggesting that electron-withdrawing substituents may improve target binding .
- The target compound’s ethyl group may offer metabolic stability over shorter-chain analogs but requires empirical validation.
Insights :
- Yields for pyrazole-4-carboxylic acids depend on substituent bulk and reaction conditions. The higher yield in (80%) may reflect less steric hindrance compared to amino-substituted analogs (56% in ) .
Data Tables
Biological Activity
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound exhibits a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, agriculture, and industrial applications.
The precise biological targets of this compound remain largely unknown. However, compounds in the pyrazole family are known to interact with biological systems through several mechanisms:
- Hydrogen Bonding : Pyrazole derivatives can form hydrogen bonds with target molecules, influencing their activity.
- Hydrophobic Interactions : These interactions can enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.
- π-π Stacking : The aromatic nature of pyrazoles allows for π-π stacking interactions with nucleobases or other aromatic systems.
Biological Activities
Research has indicated that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Similar pyrazole derivatives have shown significant antimicrobial properties against various pathogens, indicating potential for this compound as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds in the pyrazole family are often studied for their anti-inflammatory capabilities, which could be relevant for therapeutic applications in inflammatory diseases .
- Anticancer Properties : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds. The following table summarizes key features and biological activities of selected pyrazole derivatives:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Contains a methyl group at position 3 | Antimicrobial and anti-inflammatory |
| 4-Chloro-3-ethyl-1-methyl-pyrazole | Chlorine substitution enhances reactivity | Anticancer and enzyme inhibition |
| This compound | Unique ethyl and methyl substitutions | Potential antimicrobial and anticancer activities |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was evaluated against common bacterial strains. Results indicated that this compound exhibited significant inhibition zones comparable to established antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound demonstrated a notable reduction in pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of pyrazoles highlighted that derivatives similar to this compound induced apoptosis in several cancer cell lines. The study reported an IC50 value indicating effective cytotoxicity at low concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, cyclocondensation of ethyl 4,4-diethoxy-3-oxobutanoate with azides under reflux with a base (e.g., K₂CO₃) can yield pyrazole intermediates . Optimization may include solvent selection (DMF or THF), temperature control (50–100°C), and catalyst screening (e.g., NaN₃ for azide substitutions) to improve yield .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology : Use a combination of:
- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C-NMR : To confirm substituent positions on the pyrazole ring (e.g., ethyl and methyl group splitting patterns).
- Mass spectrometry : For molecular ion validation and fragmentation analysis.
- Elemental analysis : To verify purity and stoichiometry .
Q. How does the position of substituents (e.g., ethyl vs. methyl groups) influence the compound’s physicochemical properties?
- Methodology : Compare analogs using computational tools (e.g., DFT calculations) and experimental data (logP, solubility). Substituent position affects electronic distribution and hydrogen-bonding capacity, altering melting points and solubility. For example, ethyl groups at position 5 may enhance lipophilicity compared to methyl groups at position 3 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-4-carboxylic acid derivatives?
- Methodology :
Standardize assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory activity) and positive controls (e.g., indomethacin).
SAR analysis : Compare substituent effects across studies. For example, 3-methylsulfanyl analogs show enhanced analgesic activity, while chloro substituents may reduce ulcerogenic effects .
Dose-response studies : Address discrepancies in IC₅₀ values by testing a wider concentration range .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Isotope labeling : Use ¹⁴C or deuterated analogs to track metabolic pathways and identify degradation hotspots .
Q. How can computational modeling guide the design of pyrazole derivatives with targeted enzyme inhibition?
- Methodology :
Molecular docking : Screen against crystallographic enzyme structures (e.g., COX-2 for anti-inflammatory activity) to predict binding affinities.
MD simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns simulations in GROMACS).
QSAR models : Corrogate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar pyrazole syntheses?
- Key factors :
- Reagent purity : Impurities in azide precursors or solvents (e.g., DMF vs. DMSO) can alter reaction efficiency .
- Workup protocols : Differences in isolation methods (e.g., column chromatography vs. recrystallization) impact recovery rates.
- Catalyst activity : Batch variability in NaN₃ or base catalysts (K₂CO₃ vs. NaH) may affect reaction completion .
Structural and Functional Comparison Table
Safety and Stability Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
